REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4](O)[CH:3]=1.P(Br)(Br)([Br:14])=O>ClCCl>[Br:14][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1
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Name
|
|
Quantity
|
82 g
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Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1[N+](=O)[O-])O
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Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred while ice (500 g)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered cold
|
Type
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ADDITION
|
Details
|
The solid consisted of a 1:1 mixture of desired product 2
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Type
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DISSOLUTION
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Details
|
The solid (46 g) and fresh POBr3 were dissolved in dichloromethane
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Type
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TEMPERATURE
|
Details
|
refluxed for 10 h
|
Duration
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10 h
|
Type
|
CUSTOM
|
Details
|
The liquid was decanted
|
Type
|
CUSTOM
|
Details
|
combined with the filtrate of the first reaction
|
Type
|
CONCENTRATION
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Details
|
The combined solutions were concentrated to a volume of 1.5 L
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to quench the excess POBr3
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hexanes
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(C(=C1)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |